delta-8-Tetrahydrocannabinol
Overview
Description
Delta-8-tetrahydrocannabinol (Delta-8-THC) is a natural cannabinoid compound found in the cannabis plant. It is structurally similar to delta-9-tetrahydrocannabinol (Delta-9-THC), which is the main psychoactive compound found in cannabis. Delta-8-THC has been gaining attention in recent years due to its potential therapeutic benefits.
Scientific Research Applications
Non-Psychotropic Therapeutic Opportunities
- Delta-8-THC, being a cannabinoid with lower psychotropic potency compared to Delta-9-THC, shows promise in various therapeutic applications. It has potential uses in inflammation, diabetes, cancer, affective, and neurodegenerative diseases (Izzo et al., 2009).
Comparative Pharmacology with Delta-9-THC
- Delta-8-THC shares similar pharmacokinetics and pharmacodynamics with Delta-9-THC. It acts as a partial agonist of the cannabinoid CB1 receptor and exhibits cannabimimetic activity in both animals and humans. The lower potency of Delta-8-THC in clinical studies is attributed to its weaker cannabinoid CB1 receptor affinity (Tagen & Klumpers, 2022).
Pediatric Oncology Application
- In pediatric oncology, Delta-8-THC has been used to prevent vomiting in children undergoing cancer treatment, showing negligible side effects (Abrahamov et al., 1995).
Ocular Application
- As an antiglaucoma drug, Delta-8-THC incorporated in a submicron emulsion for ocular administration has shown promising results in reducing intraocular pressure in rabbits (Muchtar et al., 1992).
Potential Agonist-Antagonist Properties
- Modification of Delta-8-THC's structure to include a nitrogen-containing functional group has shown to alter its pharmacological profile, potentially leading to the development of novel therapeutic agents (Wiley et al., 1996).
Neuropharmacological Effects
- Chronic Delta-9-THC treatment, which has similarities with Delta-8-THC, does not induce tolerance to its inhibitory effects on hippocampal extracellular acetylcholine concentration and memory deficit (Nava et al., 2001).
General Properties and Potential
- Delta-8-THC binds to cannabinoid receptors in the central nervous system and exhibits a lower psychotropic potency than Delta-9-THC, making it potentially more suitable for therapeutic applications (Definitions, 2020).
Properties
IUPAC Name |
6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9,12-13,16-17,22H,5-8,10-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAWPGARWVBULJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5957-75-5 | |
Record name | .delta.6-THC | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134453 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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